Cas no 1235751-35-5 (4-((3,5-Dimethylmorpholino)methyl)aniline)

4-((3,5-Dimethylmorpholino)methyl)aniline is a substituted aniline derivative featuring a morpholine ring with methyl groups at the 3 and 5 positions. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of bioactive molecules. The morpholine moiety enhances solubility and stability, while the aniline group provides a reactive site for further functionalization. Its well-defined structure and purity make it suitable for applications in medicinal chemistry, particularly in the design of ligands and small-molecule inhibitors. The compound is typically handled under controlled conditions due to its amine reactivity.
4-((3,5-Dimethylmorpholino)methyl)aniline structure
1235751-35-5 structure
Product Name:4-((3,5-Dimethylmorpholino)methyl)aniline
CAS No:1235751-35-5
MF:C13H20N2O
MW:220.310703277588
CID:842760
PubChem ID:68980932
Update Time:2025-11-02

4-((3,5-Dimethylmorpholino)methyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-((3,5-Dimethylmorpholino)methyl)aniline
    • 4-[(3,5-dimethylmorpholin-4-yl)methyl]aniline
    • Benzenamine, 4-[(3,5-dimethyl-4-morpholinyl)methyl]-
    • SCHEMBL4268092
    • SB49740
    • 1235751-35-5
    • DTXSID50739459
    • DB-331476
    • Inchi: 1S/C13H20N2O/c1-10-8-16-9-11(2)15(10)7-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9,14H2,1-2H3
    • InChI Key: HENXFLISWTXENK-UHFFFAOYSA-N
    • SMILES: O1CC(C)N(CC2C=CC(=CC=2)N)C(C)C1

Computed Properties

  • Exact Mass: 220.157563266g/mol
  • Monoisotopic Mass: 220.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.5Ų

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Additional information on 4-((3,5-Dimethylmorpholino)methyl)aniline

Introduction to 4-((3,5-Dimethylmorpholino)methyl)aniline and Its Significance in Modern Chemical Research

4-((3,5-Dimethylmorpholino)methyl)aniline, a compound with the CAS number 1235751-35-5, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered significant attention due to its potential applications in various scientific domains. The presence of both morpholine and aniline moieties in its structure imparts a rich chemical diversity, making it a valuable candidate for further exploration.

The molecular structure of 4-((3,5-Dimethylmorpholino)methyl)aniline consists of a benzene ring substituted with an aniline group and a morpholine moiety linked through a methyl group. This arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse interactions with biological targets. The dimethyl substitution on the morpholine ring enhances its solubility and stability, making it more amenable for use in various chemical reactions and formulations.

In recent years, there has been a surge in research focusing on the development of novel compounds with potential therapeutic applications. 4-((3,5-Dimethylmorpholino)methyl)aniline has emerged as a compound of interest in this context. Its structural features suggest that it may exhibit properties such as receptor binding affinity, enzyme inhibition, and other pharmacological activities. These attributes make it a promising candidate for further investigation in drug discovery and development.

The synthesis of 4-((3,5-Dimethylmorpholino)methyl)aniline involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies ensures high yield and purity, which are crucial for subsequent biological evaluations. Researchers have employed techniques such as nucleophilic substitution and condensation reactions to construct the desired molecular framework efficiently.

One of the most compelling aspects of studying 4-((3,5-Dimethylmorpholino)methyl)aniline is its potential role in modulating biological pathways. The morpholine ring is known to interact with various biological targets due to its ability to form hydrogen bonds and participate in hydrophobic interactions. This characteristic makes it an attractive scaffold for designing molecules that can selectively interact with specific proteins or enzymes involved in disease processes.

The aniline group in the molecule further enhances its pharmacological profile by contributing to lipophilicity and metabolic stability. These properties are essential for ensuring that the compound remains active within the biological system long enough to exert its intended effect. Additionally, the dimethyl substitution on the morpholine ring can influence electronic distribution across the molecule, affecting its reactivity and interaction with biological targets.

In the context of modern drug discovery, computational methods play a pivotal role in predicting the potential activity of novel compounds. Molecular modeling techniques have been used to simulate the interactions between 4-((3,5-Dimethylmorpholino)methyl)aniline and various biological targets. These simulations provide valuable insights into binding affinities, metabolic pathways, and potential side effects, thereby guiding experimental design and optimization efforts.

The latest research findings indicate that derivatives of 4-((3,5-Dimethylmorpholino)methyl)aniline have shown promise in preclinical studies as potential candidates for treating various conditions. For instance, modifications to the morpholine ring have led to compounds with enhanced binding affinity to specific receptors involved in neurological disorders. Similarly, alterations to the aniline moiety have resulted in molecules with improved metabolic stability and reduced toxicity profiles.

The development of novel pharmaceuticals is often hindered by challenges such as poor solubility, rapid metabolism, and off-target effects. However, compounds like 4-((3,5-Dimethylmorpholino)methyl)aniline, with their well-designed molecular frameworks, offer opportunities to overcome these obstacles. By leveraging structural modifications and advanced synthetic strategies, researchers can fine-tune the properties of these molecules to achieve desired pharmacological outcomes.

The importance of interdisciplinary collaboration cannot be overstated in advancing chemical research. The study of compounds like 4-((3,5-Dimethylmorpholino)methyl)aniline benefits from integrating knowledge from organic chemistry, medicinal chemistry, biochemistry, and computational biology. Such collaborative efforts facilitate a more comprehensive understanding of molecular interactions and pave the way for innovative therapeutic solutions.

In conclusion,4-((3,5-dimethy1morph01in0)methy1)anil1ne(CAS no: 1235751-35-5) is a compound with significant potential in pharmaceutical research due to its unique structural features and diverse chemical properties。Ongoing studies continue to uncover new applications for this molecule,making it a valuable asset in the quest for novel therapeutic agents。The continued exploration of such compounds will undoubtedly contribute to advancements in medicine and improve patient outcomes worldwide。

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